N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
Description
N-(4-Methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-methoxybenzyl group attached to the carboxamide nitrogen and a 2-(pyridin-4-yl)ethyl substituent on the piperazine ring.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-26-19-4-2-18(3-5-19)16-22-20(25)24-14-12-23(13-15-24)11-8-17-6-9-21-10-7-17/h2-7,9-10H,8,11-16H2,1H3,(H,22,25) |
InChI Key |
LVLNIGBCPVUKTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrazinecarboxamide core, followed by the introduction of the methoxybenzyl and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methoxybenzyl and pyridyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYBENZYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Pyridine-containing analogs (e.g., 18a, YM580) demonstrate enhanced interactions with aromatic residues in enzyme active sites .
Physical and Chemical Properties
Comparative data for select analogs:
Insights :
Antiparasitic Activity (Leishmania spp.)
Key Findings :
Receptor Modulation
Insights :
- The carboxamide linker is critical for receptor selectivity; its removal reduces D3R affinity by >100-fold .
- Methoxy groups (as in the target) may enhance blood-brain barrier penetration for CNS targets .
Structure-Activity Relationships (SAR)
Substituent Effects :
- Methoxybenzyl vs. Benzyloxy : The 4-methoxy group in the target may improve metabolic stability compared to benzyloxy (18a) due to reduced oxidative metabolism .
- Halogenation : Fluorine or chlorine substituents (e.g., A2, A6) enhance rigidity but reduce solubility .
Linker Importance :
- The carboxamide carbonyl is essential for D3R and CYP5122A1 binding; amine-linked analogs show >100-fold reduced potency .
Biological Activity
N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide, a compound featuring a piperazine backbone, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various pathogens. For instance, derivatives of piperazine compounds have shown significant inhibition of sterol biosynthesis in Leishmania species, particularly by targeting cytochrome P450 enzymes like CYP51 and CYP5122A1. These enzymes are crucial for the survival of the parasite, making them attractive targets for drug development .
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| 18a | CYP51 | < 1 | Strong inhibitor |
| 18e | CYP5122A1 | < 1 | Effective against L. donovani |
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer cells. Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, thereby disrupting mitosis and leading to cell death .
| Cancer Cell Line | Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DU145 | 10 | 0.090 | Tubulin binding and polymerization inhibition |
| A375 | 29 | < 20 | Melanogenesis reduction |
3. Neurological Applications
The compound is being explored for its potential in treating neurological disorders by acting as a muscarinic receptor antagonist. This mechanism could provide relief in conditions such as schizophrenia and other cognitive disorders by modulating neurotransmitter systems .
Case Studies and Research Findings
A notable study evaluated the pharmacokinetics and safety profile of related piperazine derivatives in vivo. The results indicated favorable absorption rates and minimal toxicity at therapeutic doses, suggesting a promising avenue for further clinical development .
Moreover, a comparative analysis of various piperazine derivatives showed that modifications in the phenyl and pyridine rings significantly impacted their biological activity, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
